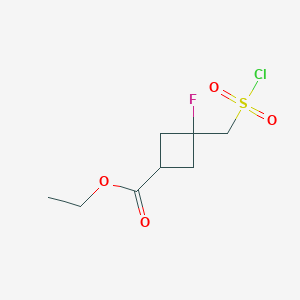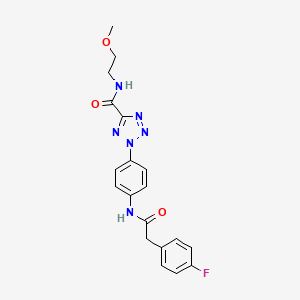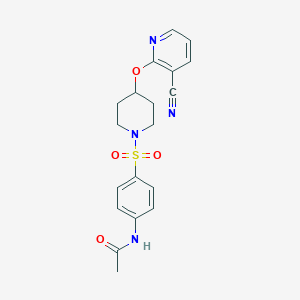
N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound known for its intricate molecular structure. Its synthesis and applications span across various fields such as medicinal chemistry, biochemistry, and materials science, making it a versatile and valuable compound.
Preparation Methods
Synthetic routes and reaction conditions
Initial Nucleophilic Substitution: : The synthesis starts with the reaction between 3-cyanopyridine and piperidine, forming a 3-cyanopyridine-piperidine intermediate. This reaction typically requires a base like triethylamine and is conducted under anhydrous conditions to avoid hydrolysis.
Oxidation: : The intermediate undergoes oxidation to introduce a sulfonyl group. This step may involve oxidizing agents like sulfur trioxide or chlorosulfonic acid.
Nucleophilic Addition: : The sulfonylated intermediate reacts with 4-aminobenzene sulfonamide, forming the target compound. This step is typically carried out in a solvent such as dichloromethane at room temperature.
Industrial production methods
Scale-Up Synthesis: : To produce the compound industrially, the reactions are optimized for larger scale by using high-pressure reactors and continuous flow systems.
Purification: : The final compound is purified through recrystallization or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of reactions
Oxidation: : The compound can undergo oxidation reactions, typically with agents like hydrogen peroxide or potassium permanganate, affecting the pyridine ring.
Reduction: : It can be reduced using agents like lithium aluminum hydride, affecting the nitrile group.
Substitution: : The acetamide group can participate in nucleophilic substitution reactions, where different functional groups can replace the sulfonamide part.
Common reagents and conditions
Oxidation: : Hydrogen peroxide in acetic acid.
Reduction: : Lithium aluminum hydride in ether.
Substitution: : Nucleophiles like amines or alkoxides under basic conditions.
Major products formed
Oxidation: : Products like carboxylic acids or sulfoxides.
Reduction: : Products like amines.
Substitution: : Products vary based on the nucleophile used.
Scientific Research Applications
Chemistry
Used as a building block in synthetic chemistry for creating new molecules with potential pharmacological activities.
Biology
Serves as a ligand in biochemical studies to investigate receptor-ligand interactions.
Medicine
Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
Utilized in the development of novel materials, particularly those requiring specific binding properties or structural features.
Mechanism of Action
N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide exerts its effects by interacting with specific molecular targets. Its mechanism involves binding to enzymes or receptors, thereby modulating their activity. For instance, it can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)methanamide
N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanamide
N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)propanamide
Comparison
The key difference lies in the functional groups attached to the phenyl ring. These variations can significantly affect the compound’s solubility, reactivity, and biological activity, highlighting the uniqueness of N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide. Its specific sulfonamide and nitrile functional groups confer particular properties that make it more suitable for certain applications than its analogues.
The world of organic compounds is vast and intricate, just like our everyday experiences. Any ideas on what you’d like to dive into next?
Properties
IUPAC Name |
N-[4-[4-(3-cyanopyridin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-14(24)22-16-4-6-18(7-5-16)28(25,26)23-11-8-17(9-12-23)27-19-15(13-20)3-2-10-21-19/h2-7,10,17H,8-9,11-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELCXBCISULGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
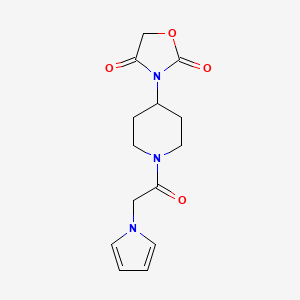
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-nitrobenzamide](/img/structure/B2961273.png)
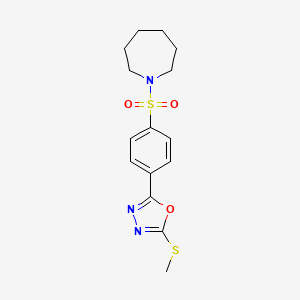
![(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid ethyl ester](/img/structure/B2961276.png)
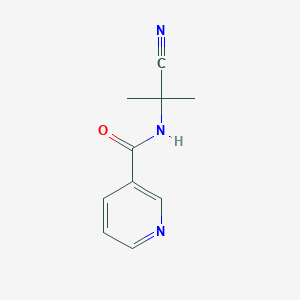

methanone](/img/structure/B2961279.png)

![1'-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2961281.png)
![3-Cyclopropyl-1-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2961282.png)

